2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a dichlorophenyl group and a tetramethyl-substituted oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 2,4-dichlorophenyl isocyanate with a suitable precursor that provides the tetramethyl-substituted oxazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted phenyl derivatives .
Scientific Research Applications
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interfering with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorophenyl group but different functional properties.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A compound used in the synthesis of herbicides.
Uniqueness
Its tetramethyl-substituted oxazole ring differentiates it from other similar compounds, providing unique properties that are valuable in various research and industrial contexts .
Properties
CAS No. |
63545-76-6 |
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Molecular Formula |
C13H15Cl2NO |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3-oxazole |
InChI |
InChI=1S/C13H15Cl2NO/c1-12(2)13(3,4)17-11(16-12)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 |
InChI Key |
YKKKIAVDMNPWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=N1)C2=C(C=C(C=C2)Cl)Cl)(C)C)C |
Origin of Product |
United States |
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